molecular formula C28H25FN4O3 B2712354 N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189663-52-2

N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2712354
CAS No.: 1189663-52-2
M. Wt: 484.531
InChI Key: OQLXDZYEOJFDTM-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core. Key structural features include:

  • Pyrimidoindole core: A pyrimidine ring fused to an indole system, creating a planar aromatic scaffold conducive to target binding .
  • Substituents: 8-Fluoro: Enhances electronic effects and may improve metabolic stability . 3-(4-Methoxybenzyl): A lipophilic group that could influence membrane permeability and receptor interactions .

This compound is hypothesized to exhibit bioactivity similar to its analogs, such as Toll-like receptor 4 (TLR4) modulation or enzyme inhibition, though specific data are unavailable .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3/c1-3-18-5-4-6-21(13-18)31-25(34)16-33-24-12-9-20(29)14-23(24)26-27(33)28(35)32(17-30-26)15-19-7-10-22(36-2)11-8-19/h4-14,17H,3,15-16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLXDZYEOJFDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluoro and methoxybenzyl groups: These groups are introduced via substitution reactions using suitable reagents.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest that it may interact with specific biological targets involved in cancer cell proliferation and survival. Research has demonstrated that derivatives of pyrimidoindoles exhibit cytotoxic effects against various cancer cell lines, indicating that similar compounds could be developed from N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide.

Case Studies:

  • Molecular Docking Studies: Computational studies have shown promising docking scores against targets such as tubulin and topoisomerase, which are critical in cancer treatment strategies. These studies provide a rational basis for further synthesis and evaluation of this compound and its analogs for anticancer properties .

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties, making it a candidate for development as an antibiotic or antifungal agent. The presence of the pyrimidine and indole moieties has been associated with various biological activities, including antibacterial effects.

Research Findings:

  • Antimicrobial Evaluation: Preliminary tests have indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups such as fluorine may enhance this activity by increasing the compound's lipophilicity and membrane permeability .

Neuropharmacological Applications

Given the structural similarity to known psychoactive compounds, this compound may also be explored for neuropharmacological applications. Compounds with indole structures are often investigated for their potential effects on neurotransmitter systems.

Potential Mechanisms:

  • Monoamine Oxidase Inhibition: Similar indole-based compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The unique structure of this compound provides a rich platform for SAR studies.

Data Table: Structure-Activity Relationships

CompoundStructural FeatureActivity TypeReference
Compound AIndole moietyAnticancer
Compound BFluorinated ringAntimicrobial
Compound CPyrimidoindoleNeuropharmacological

Mechanism of Action

The mechanism by which N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Structural Comparisons

Pyrimido[5,4-b]indole derivatives vary in substituents at positions 3, 8, and the acetamide side chain. Key analogs include:

Compound (Reference) R1 (Position 3) R2 (Position 8) Acetamide Substituent Key Structural Differences vs. Main Compound
Benzyl 8-Fluoro N-(3,4-dimethoxyphenyl) Lacks 4-methoxy on benzyl; dimethoxy enhances polarity
2-Chlorobenzyl 8-Methyl N-(2-fluorophenyl) Chlorine increases electronegativity; methyl reduces steric hindrance
Methyl - N-(4-trifluoromethoxyphenyl) Trifluoromethoxy improves metabolic resistance
(Compound 19) Phenyl - N-(furan-2-ylmethyl) Furan introduces heterocyclic polarity

Key Observations :

  • Lipophilicity : The 4-methoxybenzyl group in the main compound balances lipophilicity better than benzyl () or 2-chlorobenzyl () .
  • Electronic Effects : 8-Fluoro in the main compound and may enhance binding vs. 8-methyl (), which is less electron-withdrawing .
  • Acetamide Tail : The 3-ethylphenyl group offers moderate bulk compared to polar dimethoxyphenyl () or electron-deficient fluorophenyl () .

Comparison :

  • Higher yields (e.g., 83.6% for , Compound 19) correlate with less sterically hindered amines (e.g., furfurylamine vs. 2-aminoindazole) .
  • The main compound’s synthesis would likely require HATU and 3-ethylphenylamine, with yield dependent on amine reactivity .
Pharmacological and Physicochemical Properties

Available data for analogs suggest structure-activity relationships (SAR):

  • TLR4 Modulation : and highlight pyrimidoindoles as TLR4 ligands. Bulky substituents (e.g., naphthalen-2-yl in , Compound 18) reduce activity, while polar groups (e.g., furan in Compound 19) enhance selectivity .
  • Enzyme Inhibition: notes N-substituted acetamides as InhA inhibitors. Electron-withdrawing groups (e.g., trifluoromethoxy in ) improve potency .
  • Antioxidant Activity : Phthalimide analogs () show DPPH radical scavenging, with thiophene moieties enhancing activity .

Predicted ADME for Main Compound :

  • Lipophilicity : logP ~3.5 (estimated), comparable to (dimethoxyphenyl) .
  • BBB Permeability : Likely moderate due to 4-methoxybenzyl group, similar to adamantane derivatives in .
Challenges and Limitations
  • Data Gaps: No direct activity data for the main compound; inferences rely on structural analogs.
  • Synthetic Complexity : Steric hindrance from 3-ethylphenyl may reduce yield vs. smaller substituents .

Biological Activity

N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex molecular structure characterized by:

  • Pyrimidine and Indole Moieties : These are known for their diverse biological activities.
  • Fluorine and Methoxy Substituents : These groups can enhance pharmacological properties and bioavailability.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of COX Enzymes : Several studies have demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Modulation of NF-kB Pathway : The compound may also influence inflammatory pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation and cancer progression .
  • Targeting Kinase Pathways : The indole moiety may allow for interactions with various kinases involved in cell signaling, potentially impacting cancer cell proliferation and survival .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent research.

Study Activity Assessed IC50 Values (μM) Comments
Atatreh et al. COX-1 Inhibition19.45 ± 0.07Effective against COX enzymes
Atatreh et al. COX-2 Inhibition31.4 ± 0.12Comparable to existing drugs
Alegaon et al. Anti-inflammatory Activity0.04 ± 0.09Stronger than standard celecoxib
SAR Analysis General ActivityVaries by substituentElectron-donating groups enhance activity

Case Studies

  • Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, pyrimidine derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) indicating strong potential for therapeutic use .
  • Cancer Cell Proliferation : Another study assessed the impact of similar compounds on cancer cell lines, demonstrating that modifications in the molecular structure could lead to enhanced cytotoxicity against specific cancer types, suggesting a promising avenue for further development .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that:

  • Substituent Positioning : The placement of electron-donating groups significantly influences the biological activity of pyrimidine derivatives.
  • Fluorination Effects : Introduction of fluorine atoms has been associated with improved binding affinity to target proteins, enhancing overall efficacy .

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